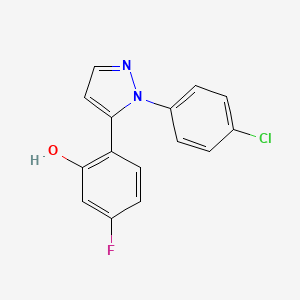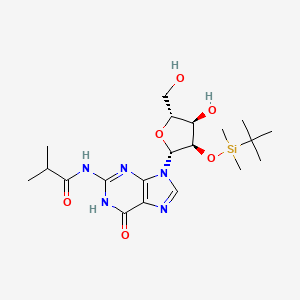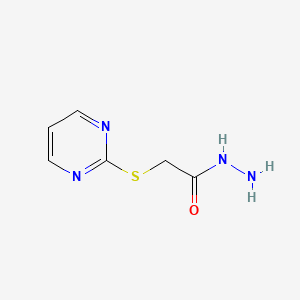
2-(Pyrimidin-2-ylsulfanyl)acetohydrazide
Descripción general
Descripción
Synthesis Analysis
The synthesis of “2-(Pyrimidin-2-ylsulfanyl)acetohydrazide” and similar compounds has been discussed in several studies . For instance, a series of 2- [2- (substituted)hydrazinyl]-1,3-benzothiazole and 2- (1,3-benzothiazol-2-ylsulfanyl)- N ′- (substituted)acetohydrazide were designed and synthesized keeping in view the structural requirement of pharmacophore .Molecular Structure Analysis
The molecular structure of “2-(Pyrimidin-2-ylsulfanyl)acetohydrazide” includes a pyrimidine moiety, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Aplicaciones Científicas De Investigación
-
Anti-inflammatory Applications
- Field : Medicinal Chemistry
- Summary : Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods : The synthesis and COX-2 inhibitory activities of several 2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl) pyrimidines were reported . The purified enzyme (PE) and HWB analyses were performed to measure the COX-1 and COX-2 inhibitory effects of the target analogs .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Anti-Fibrosis Applications
- Field : Medicinal Chemistry
- Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods : To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
-
Anticonvulsant Applications
- Field : Medicinal Chemistry
- Summary : A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized keeping in view the structural requirement of pharmacophore and evaluated for anticonvulsant activity and neurotoxicity .
- Methods : The compounds were designed and synthesized keeping in view the structural requirement of pharmacophore .
- Results : The compounds were evaluated for anticonvulsant activity and neurotoxicity .
-
Antioxidant Applications
- Field : Medicinal Chemistry
- Summary : Pyrimidines are known to display a range of pharmacological effects including antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Methods : The antioxidant activity of pyrimidines is usually evaluated using various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
-
Antibacterial Applications
- Field : Medicinal Chemistry
- Summary : Pyrimidines are known to display a range of pharmacological effects including antibacterial . They can inhibit the growth of bacteria and are therefore used in the treatment of bacterial infections .
- Methods : The antibacterial activity of pyrimidines is usually evaluated using disc diffusion method, broth dilution method, etc .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
-
Antiviral Applications
- Field : Medicinal Chemistry
- Summary : Pyrimidines are known to display a range of pharmacological effects including antiviral . They can inhibit the replication of viruses and are therefore used in the treatment of viral infections .
- Methods : The antiviral activity of pyrimidines is usually evaluated using plaque reduction assay, virus yield reduction assay, etc .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
-
Antifungal Applications
- Field : Medicinal Chemistry
- Summary : Pyrimidines are known to display a range of pharmacological effects including antifungal . They can inhibit the growth of fungi and are therefore used in the treatment of fungal infections .
- Methods : The antifungal activity of pyrimidines is usually evaluated using disc diffusion method, broth dilution method, etc .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
-
Antituberculosis Applications
- Field : Medicinal Chemistry
- Summary : Pyrimidines are known to display a range of pharmacological effects including antituberculosis . They can inhibit the growth of Mycobacterium tuberculosis and are therefore used in the treatment of tuberculosis .
- Methods : The antituberculosis activity of pyrimidines is usually evaluated using disc diffusion method, broth dilution method, etc .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antituberculosis effects .
Propiedades
IUPAC Name |
2-pyrimidin-2-ylsulfanylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4OS/c7-10-5(11)4-12-6-8-2-1-3-9-6/h1-3H,4,7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJPFUFJAQFJTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-ylsulfanyl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1436566.png)
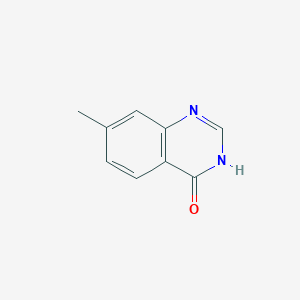
![N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B1436572.png)
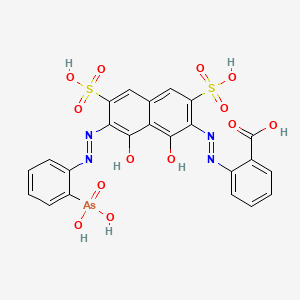
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436576.png)

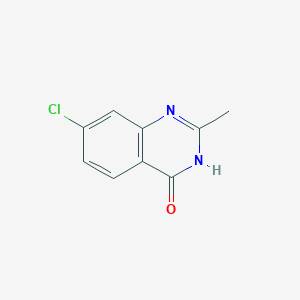
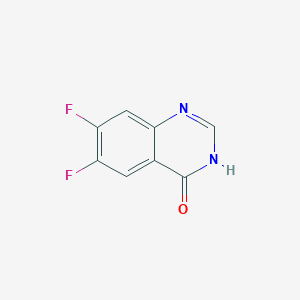
![5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid](/img/structure/B1436581.png)
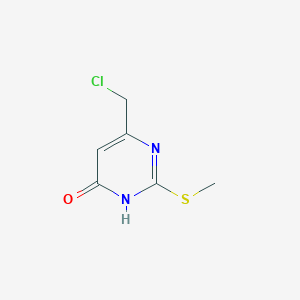
![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1436583.png)
![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1436586.png)
